![molecular formula C13H23NO6 B109733 [3-羧基-2-(4-羧基-3-甲基丁酰基)氧丙基]-三甲基氮鎓;氯化物 CAS No. 102673-95-0](/img/structure/B109733.png)
[3-羧基-2-(4-羧基-3-甲基丁酰基)氧丙基]-三甲基氮鎓;氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. This compound has been used in various scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.
科学研究应用
3-Methylglutarylcarnitine has a wide range of scientific research applications, including:
Biophysics Research: Used as a molecular probe in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.
Structural Biology: Employed as an anti-reduction spin label to investigate protein and nucleic acid structures.
Medical Imaging: Acts as a contrast agent in magnetic resonance imaging (MRI) to enhance image quality.
Drug Development: Utilized as a pharmacological tool to track drug distribution and accumulation in the body.
Chemical Synthesis:
Nanotechnology: Applied in the design of nanoscale devices and sensors.
Environmental Monitoring: Used as a sensor for detecting pollutants or environmental changes.
Agricultural Research: Helps study plant metabolism and stress responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis pathway for 3-Methylglutarylcarnitine involves the reaction of trimethylamine with propylene oxide to form a quaternary ammonium salt. This salt is then reacted with 3-chloropropionic acid to form the final compound. The steps are as follows:
- React trimethylamine with propylene oxide to form a quaternary ammonium salt.
- React the quaternary ammonium salt with 3-chloropropionic acid to form 3-Methylglutarylcarnitine.
- Purify the final product by recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions and purification techniques to maximize yield and purity.
化学反应分析
Types of Reactions
3-Methylglutarylcarnitine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The mechanism by which 3-Methylglutarylcarnitine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medical imaging, its paramagnetic properties enhance the contrast of MRI images by altering the relaxation times of nearby water protons.
相似化合物的比较
Similar Compounds
Carnitine: A compound structurally related to 3-Methylglutarylcarnitine, used in energy metabolism.
Beta-Alanine: An amino acid that is a component of carnosine, similar in structure and function.
Histidine: Another amino acid found in carnosine, sharing some structural similarities.
Uniqueness
What sets 3-Methylglutarylcarnitine apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a molecular probe, enzyme inhibitor, and MRI contrast agent highlights its versatility and wide range of applications.
属性
CAS 编号 |
102673-95-0 |
|---|---|
分子式 |
C13H23NO6 |
分子量 |
289.32 g/mol |
IUPAC 名称 |
3-(4-carboxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18) |
InChI 键 |
HFCPFJNSBPQJDP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
规范 SMILES |
CC(CC(=O)O)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Key on ui other cas no. |
102673-95-0 |
物理描述 |
Solid |
同义词 |
3-Carboxy-2-(4-carboxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


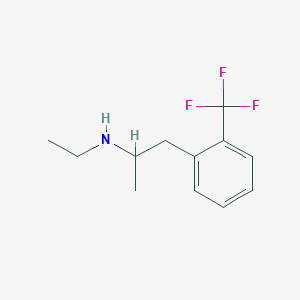
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
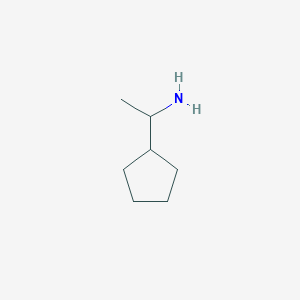
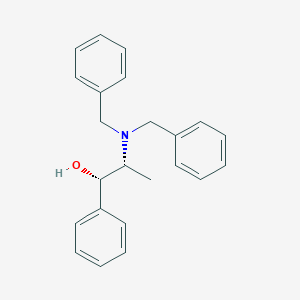
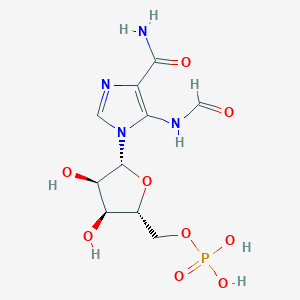
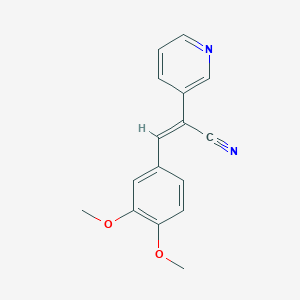
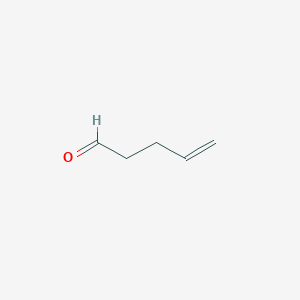
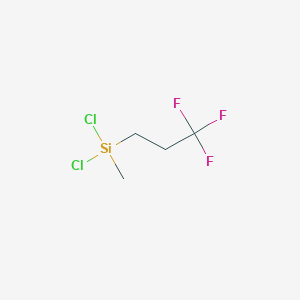


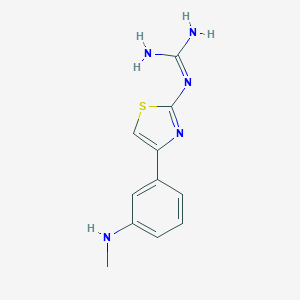
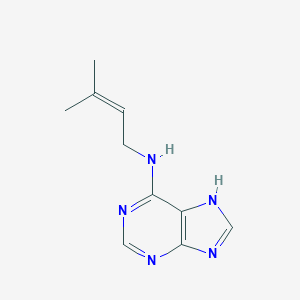
![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
